hexadec-1-enyl 2-methylprop-2-enoate
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Overview
Description
Hexadec-1-enyl 2-methylprop-2-enoate is an organic compound with the molecular formula C20H36O2. It is an ester formed from hexadec-1-enol and 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadec-1-enyl 2-methylprop-2-enoate can be synthesized through the esterification reaction between hexadec-1-enol and 2-methylprop-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hexadec-1-enyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexadec-1-enyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical properties.
Mechanism of Action
The mechanism of action of hexadec-1-enyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release hexadec-1-enol and 2-methylprop-2-enoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Hexadec-1-enyl 2-methylprop-2-enoate can be compared with other similar esters, such as:
Hexadecyl 2-methylprop-2-enoate: Similar structure but with a saturated alkyl chain.
Octadec-1-enyl 2-methylprop-2-enoate: Similar structure but with a longer alkyl chain.
Dodec-1-enyl 2-methylprop-2-enoate: Similar structure but with a shorter alkyl chain.
Uniqueness: this compound is unique due to its specific alkyl chain length and unsaturation, which influence its physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
671787-07-8 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
hexadec-1-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h17-18H,2,4-16H2,1,3H3 |
InChI Key |
WGBWUVVZIZSXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=COC(=O)C(=C)C |
Origin of Product |
United States |
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